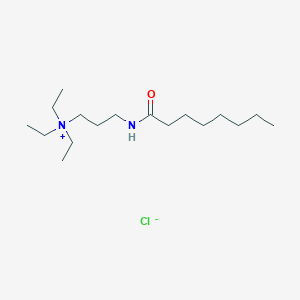
N,N,N-Triethyl-3-(octanoylamino)propan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Triethyl-3-(octanoylamino)propan-1-aminium chloride is a quaternary ammonium compound with a unique structure that combines an aminium group with an octanoylamino moiety. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethyl-3-(octanoylamino)propan-1-aminium chloride typically involves the reaction of N,N,N-triethyl-1,3-diaminopropane with octanoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with hydrochloric acid to form the chloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Triethyl-3-(octanoylamino)propan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions such as bromide or iodide.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding amine and octanoic acid.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxide derivatives or reduction to form secondary amines.
Common Reagents and Conditions
Substitution: Silver nitrate (AgNO₃) in aqueous solution.
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Hydrogen peroxide (H₂O₂) or peracids.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Substitution: N,N,N-Triethyl-3-(octanoylamino)propan-1-aminium bromide or iodide.
Hydrolysis: N,N,N-Triethyl-3-aminopropan-1-aminium chloride and octanoic acid.
Oxidation: N,N,N-Triethyl-3-(octanoylamino)propan-1-aminium N-oxide.
Reduction: N,N-Diethyl-3-(octanoylamino)propan-1-amine.
Scientific Research Applications
N,N,N-Triethyl-3-(octanoylamino)propan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and disinfectants.
Mechanism of Action
The mechanism of action of N,N,N-Triethyl-3-(octanoylamino)propan-1-aminium chloride involves its interaction with cell membranes. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased permeability and potential cell lysis. This makes it effective as a disinfectant and in drug delivery applications where membrane penetration is required.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyl-3-(octanoylamino)propan-1-aminium chloride
- N,N,N-Triethyl-3-(decanoylamino)propan-1-aminium chloride
- N,N,N-Triethyl-3-(hexanoylamino)propan-1-aminium chloride
Uniqueness
N,N,N-Triethyl-3-(octanoylamino)propan-1-aminium chloride is unique due to its specific chain length and the presence of the octanoylamino group. This combination provides optimal surfactant properties, making it more effective in disrupting lipid bilayers compared to similar compounds with shorter or longer alkyl chains.
Properties
CAS No. |
113576-11-7 |
|---|---|
Molecular Formula |
C17H37ClN2O |
Molecular Weight |
320.9 g/mol |
IUPAC Name |
triethyl-[3-(octanoylamino)propyl]azanium;chloride |
InChI |
InChI=1S/C17H36N2O.ClH/c1-5-9-10-11-12-14-17(20)18-15-13-16-19(6-2,7-3)8-4;/h5-16H2,1-4H3;1H |
InChI Key |
DOERGEOBJPVOLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NCCC[N+](CC)(CC)CC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-{2-[4-(2-oxoethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14316882.png)

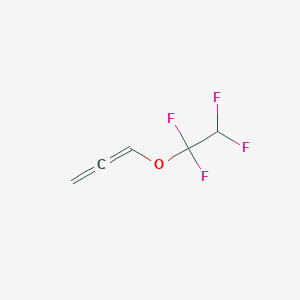
![4,4'-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline](/img/structure/B14316901.png)
![11-Butyl-11H-benzo[a]carbazole](/img/structure/B14316902.png)
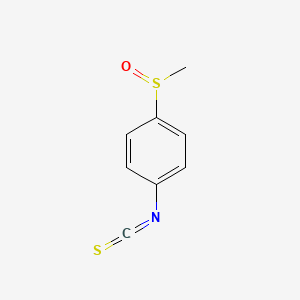
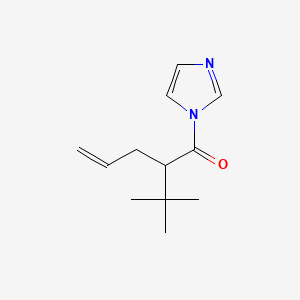
![1-[Dimethyl(prop-2-en-1-yl)silyl]propan-2-ol](/img/structure/B14316913.png)

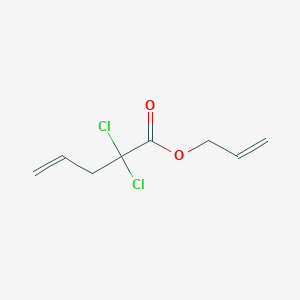
![2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid](/img/structure/B14316934.png)



